molecular formula C18H21ClN4O B2397957 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 1902909-47-0

2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2397957
CAS RN: 1902909-47-0
M. Wt: 344.84
InChI Key: WVZNBBTUZGLGJT-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is an organic compound that belongs to the class of benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

Pyrazole derivatives, such as the one , have been synthesized by many scientists around the globe . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and screened for analgesic and anti-inflammatory activity .

Scientific Research Applications

Molecular Interaction and Binding Affinity Analysis

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, it was found to interact significantly with the receptor. This study provides insights into the structural and energetic stability of various conformers, offering a foundation for understanding how similar compounds, including 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, might interact with biological targets (Shim et al., 2002).

Potential Tuberculostatic Applications

In a study focused on the synthesis of tuberculostatic pyrazine derivatives, 2-chloro-3-cyanopyrazine served as a key substrate. This compound, through reactions with various secondary amines, produced nitriles with potential tuberculostatic activities. Such research underscores the utility of pyrazine derivatives, including those structurally related to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, in developing new treatments for tuberculosis (Foks et al., 2005).

Antifungal and Antiviral Properties

The synthesis and characterization of a compound structurally similar to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide demonstrated significant antifungal and antiviral activities. This highlights the potential of such compounds in contributing to the development of new antifungal and antiviral agents, expanding the scope of applications in pharmaceutical research and development (Li et al., 2015).

Antimicrobial Activity

Novel thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, related in structure to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential for such compounds to serve as bases for developing new antimicrobial agents, addressing the ongoing need for novel treatments against resistant microbial strains (Gouda et al., 2010).

properties

IUPAC Name

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZNBBTUZGLGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

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